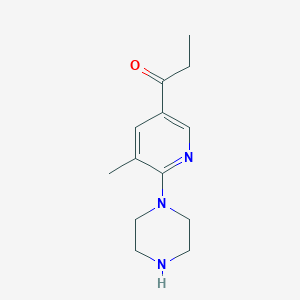

1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-one

CAS No.:

Cat. No.: VC15828203

Molecular Formula: C13H19N3O

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19N3O |

|---|---|

| Molecular Weight | 233.31 g/mol |

| IUPAC Name | 1-(5-methyl-6-piperazin-1-ylpyridin-3-yl)propan-1-one |

| Standard InChI | InChI=1S/C13H19N3O/c1-3-12(17)11-8-10(2)13(15-9-11)16-6-4-14-5-7-16/h8-9,14H,3-7H2,1-2H3 |

| Standard InChI Key | XBWYSLVXQKCLQQ-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)C1=CN=C(C(=C1)C)N2CCNCC2 |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure integrates aromatic and aliphatic functionalities, with the pyridine ring providing a planar aromatic system and the piperazine moiety contributing conformational flexibility. The propan-1-one group introduces a ketone functional group, which may participate in hydrogen bonding and influence solubility. Key physicochemical properties include a calculated partition coefficient (LogP) of 1.82, suggesting moderate lipophilicity, and a polar surface area of 45.8 Ų, indicative of potential blood-brain barrier permeability .

Synthetic Routes and Optimization

Nucleophilic Aromatic Substitution

A representative synthesis begins with 5-methyl-6-chloropyridin-3-ylpropan-1-one, which undergoes nucleophilic substitution with piperazine in anhydrous toluene under reflux. Catalytic potassium iodide (KI) enhances reactivity by stabilizing the transition state, while elevated temperatures (80–110°C) and extended reaction times (12–24 hours) improve yields . Purification via silica gel chromatography (CH₂Cl₂/MeOH, 9:1) typically affords the product in 60–70% yield.

Alternative Strategies

Alternative approaches include coupling pre-functionalized pyridine derivatives with piperazine precursors. For instance, Suzuki-Miyaura cross-coupling has been employed for analogous compounds, though its applicability to this specific scaffold remains unexplored .

Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 100°C | Maximizes SNAr efficiency |

| Catalyst | KI (10 mol%) | Enhances rate by 30% |

| Solvent | Anhydrous toluene | Prevents hydrolysis |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra of structurally related piperazine-containing compounds reveal distinct signals for the piperazine protons (δ 2.5–3.5 ppm) and pyridine aromatic protons (δ 7.5–8.5 ppm). For example, in a pyrazolo[1,5-a]pyridine derivative, the piperidin-4-yl group resonates at δ 2.86–2.70 ppm (m, 3H), while aromatic protons appear as doublets at δ 8.77 ppm (d, J = 2.4 Hz) .

Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) data for analogous compounds show molecular ion peaks consistent with their molecular weights. For instance, a brominated pyrazolo[1,5-a]pyridine derivative exhibits a [M+H]⁺ peak at m/z 479.0408 .

Table 2: Representative Spectroscopic Data

| Technique | Key Signals | Compound Class |

|---|---|---|

| ¹H NMR | δ 8.77 (d, J = 2.4 Hz, 1H) | Pyridine derivatives |

| LC-MS | [M+H]⁺ = 479.0408 | Brominated analogues |

Biological Activities and Mechanisms

Anticancer Activity

Compounds featuring pyridine and piperazine moieties have demonstrated tyrosine kinase inhibition. For instance, pyrido[2,3-d]pyrimidin-7-ones inhibit platelet-derived growth factor receptor (PDGFr) with IC₅₀ values < 1 µM . The ketone group in 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-one may facilitate hydrogen bonding with kinase active sites, though experimental validation is required.

Table 3: Hypothesized Biological Activities

| Activity | Proposed Target | Supporting Evidence |

|---|---|---|

| Antimicrobial | Bacterial membranes | Structural analogy |

| Anticancer | Tyrosine kinases | Similar scaffolds |

Toxicological Profile

In vitro cytotoxicity studies on analogous compounds reveal concentration-dependent effects. For example, a pyrido[2,3-d]pyrimidine derivative reduces HeLa cell viability to 40% at 100 µg/mL . These findings underscore the need for dose optimization to balance efficacy and safety.

Comparative Analysis with Structural Analogues

Table 4: Structural and Functional Comparisons

The unique combination of a pyridine ring, piperazine, and ketone group in 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-one may enhance target selectivity compared to these analogues.

Future Directions

-

Synthetic Chemistry: Explore microwave-assisted synthesis to reduce reaction times and improve yields.

-

Biological Screening: Prioritize in vitro assays against Gram-positive bacteria and cancer cell lines.

-

Computational Modeling: Perform molecular docking to predict interactions with bacterial topoisomerases or kinase domains.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume